3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenoxy and pyridinyl groups in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorophenol with 2-chloropyridine to form 4-(4-fluorophenoxy)pyridine. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The fluorophenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenoxy)pyridin-2-yl)methanamine
- **3-(4-Fluorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Uniqueness
3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenoxy and pyridinyl groups further enhances its potential for diverse applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9FN4OS |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-[4-(4-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4OS/c14-8-1-3-9(4-2-8)19-10-5-6-16-11(7-10)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |
InChI Key |
OLVMTKFVGCUGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)C3=NSC(=N3)N)F |
Origin of Product |
United States |
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